2-Bromo-4-chloro-1-ethynylbenzene
Description
Significance of Multifunctionalized Arylacetylene Scaffolds in Modern Chemical Research
Multifunctionalized arylacetylene scaffolds are cornerstone components in contemporary chemical research, prized for their rigid, linear geometry and rich electronic properties. The aryl-ethynyl linkage is a robust and versatile connector, widely incorporated into complex molecular architectures through highly reliable methods like the Sonogashira cross-coupling reaction. researchgate.net This structural motif is fundamental to the design of advanced materials, including emissive compounds and n-type semiconductors, where the arylacetylene unit can facilitate desirable photophysical and electronic properties. acs.org Furthermore, these scaffolds are integral to the field of supramolecular chemistry, where they are used to construct precisely defined host-guest systems for ion and molecule recognition. researchgate.net The ability to introduce multiple, distinct functional groups onto the aromatic ring allows for the fine-tuning of a molecule's properties and provides multiple handles for subsequent chemical transformations, making these scaffolds indispensable in medicinal chemistry and drug discovery. researchgate.net
Strategic Importance of 2-Bromo-4-chloro-1-ethynylbenzene as a Synthetic Synthon
Synthesis: The preparation of this compound can be envisioned through several standard synthetic routes. A common and effective method is the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable tri-substituted benzene (B151609) precursor like 2-bromo-4-chloro-1-iodobenzene (B1338351), followed by deprotection of the silyl (B83357) group. The required 2-bromo-4-chloro-1-iodobenzene is accessible via a Sandmeyer reaction starting from commercially available 2-bromo-4-chloroaniline. chemicalbook.com An alternative pathway involves the one-carbon homologation of 2-bromo-4-chlorobenzaldehyde (B1282380) using the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne via a 1,1-dibromoalkene intermediate. organic-chemistry.orgwikipedia.org
Strategic Utility in Sequential Reactions: The primary strategic value of this synthon lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in such reactions generally follows the order I > Br > OTf > Cl. wikipedia.org This hierarchy allows for site-selective functionalization, a highly sought-after strategy for the efficient construction of complex, poly-substituted molecules without the need for extensive protecting group manipulations. incatt.nlnih.gov
A plausible synthetic sequence leveraging this differential reactivity would be:
Reaction at the Alkyne: The terminal alkyne provides a reactive handle for a variety of transformations, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), or metalation followed by reaction with an electrophile, all while leaving the two halogen substituents untouched under appropriate conditions.
Cross-Coupling at the C-Br Bond: Subsequently, the aryl-bromide bond can be selectively functionalized via a Suzuki, Stille, Buchwald-Hartwig, or other cross-coupling reaction. The conditions for these reactions can be tuned to leave the more robust aryl-chloride bond intact. scispace.com
Cross-Coupling at the C-Cl Bond: Finally, the less reactive C-Cl bond can be functionalized under more forcing reaction conditions (e.g., using specific ligands, higher temperatures, or different catalyst systems) to complete the synthesis of a tri-substituted product. acs.org
This stepwise, site-selective approach makes this compound a powerful tool for building molecular complexity in a controlled and efficient manner, which is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials.
Overview of Current Research Trajectories Involving Halogenated Arylalkynes
Current research involving halogenated arylalkynes is vibrant and focused on developing novel synthetic methodologies that exploit the unique reactivity of these compounds. A major area of investigation is the development of more efficient and selective metal-catalyzed cross-coupling reactions. nih.gov This includes the design of new ligands and catalyst systems that can operate under milder conditions or enable challenging transformations, such as the coupling of less reactive aryl chlorides. acs.org
Another significant research direction is the use of halogenated arylalkynes in cascade or domino reactions. These reactions allow for the formation of multiple chemical bonds in a single operation, leading to the rapid construction of complex polycyclic and heterocyclic frameworks. scispace.com For example, copper-catalyzed annulation reactions of α-bromo ketones with terminal alkynes have been developed to synthesize substituted naphthalenones. scispace.com Furthermore, the visible-light-mediated halogenation of organic compounds, including alkynes, has emerged as a sustainable and powerful synthetic tool, offering alternative pathways for the synthesis and functionalization of these valuable intermediates. nih.gov These research trends underscore the continuous effort to expand the synthetic chemist's toolbox for creating novel molecular architectures from halogenated arylalkyne precursors.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-chloro-4-ethynylbenzene | 001chemical.com |
| CAS Number | 1564565-93-0 | 001chemical.com |
| Molecular Formula | C₈H₄BrCl | 001chemical.com |
| Molecular Weight | 215.47 g/mol | 001chemical.com |
| Canonical SMILES | C#CC1=CC(=C(C=C1)Cl)Br | 001chemical.com |
| InChIKey | HGMUMCZIRJAJRP-UHFFFAOYSA-N | 001chemical.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGHEOMBPEQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromo 4 Chloro 1 Ethynylbenzene
Retrosynthetic Analysis of the Bromo-Chloro-Ethynylbenzene Framework
A retrosynthetic analysis of 2-bromo-4-chloro-1-ethynylbenzene suggests several potential synthetic disconnections. The most apparent disconnection is at the ethynyl (B1212043) group, leading back to a 1,3-dihalo-4-substituted benzene (B151609) precursor. This approach focuses on introducing the alkyne moiety in the final steps of the synthesis. Key precursors for this strategy would be 1-bromo-3-chloro-4-iodobenzene or a similar reactive species that can undergo a carbon-carbon coupling reaction.
Another viable retrosynthetic pathway involves the sequential halogenation of a chloroethynylbenzene or bromoethynylbenzene precursor. This strategy hinges on the directing effects of the existing substituents to guide the incoming halogen to the desired position. For instance, starting with 4-chloro-1-ethynylbenzene, the challenge lies in the regioselective introduction of a bromine atom at the C-2 position. The directing effects of the chloro and ethynyl groups would need to be carefully considered and potentially manipulated to achieve the target substitution pattern.
Optimized Synthetic Pathways to this compound
The successful synthesis of this compound relies on optimized pathways that maximize yield and regioselectivity. These pathways can be broadly categorized into two main strategies: the introduction of the ethynyl group onto a pre-halogenated benzene ring, or the selective halogenation of an ethynylbenzene derivative.
Ethynylation Approaches: Introduction of the Terminal Alkyne Moiety
The introduction of a terminal alkyne is a cornerstone of many synthetic routes for this compound. This is often achieved through well-established cross-coupling reactions or by conversion from other functional groups.
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.org For the synthesis of this compound, a suitable precursor would be a dihalogenated benzene derivative, such as 1-bromo-5-chloro-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective coupling with a protected or terminal alkyne, such as trimethylsilylacetylene, leaving the bromo and chloro substituents intact. wikipedia.org Subsequent deprotection of the silyl (B83357) group yields the desired terminal alkyne.
The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency of the Sonogashira coupling. Various palladium catalysts, including those supported by phosphine (B1218219) ligands, have been shown to be effective. researchgate.net Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate. rsc.org Recent advancements have also explored copper-catalyzed Sonogashira-type reactions, sometimes in the absence of palladium, offering alternative and potentially more sustainable routes. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref |
| 1-Iodo-4-bromobenzene | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 1-Bromo-4-(phenylethynyl)benzene | researchgate.net |
| Aryl Halides | Phenylacetylene | Monobenzylnicotinium chloride/CuCl | K2CO3 | Water | Diarylacetylenes | rsc.org |
| Aryl Iodides | Terminal Alkynes | Fe(acac)3/2,2'-bipyridyl | Cs2CO3 | Toluene | Disubstituted Alkynes | beilstein-journals.org |
Beyond the Sonogashira reaction, other methods exist for introducing an ethynyl group. One such method involves the conversion of an aldehyde to a terminal alkyne. For instance, a precursor like 2-bromo-4-chlorobenzaldehyde (B1282380) could potentially be converted to this compound. This transformation can be achieved through a multi-step process, often involving the formation of a gem-dihalide followed by elimination.
Another approach is the transition-metal-free alkynylation of aryl chlorides. nih.gov This method utilizes a strong base, such as an organolithium reagent or a metal alkoxide, to generate a benzyne (B1209423) intermediate, which then reacts with an alkyne. nih.gov However, the regioselectivity of such reactions with multiple halogen substituents would need to be carefully controlled to avoid the formation of isomeric products. nih.gov
Regioselective Halogenation Strategies
Achieving the specific 2-bromo-4-chloro substitution pattern requires precise control over the halogenation steps. This often involves leveraging the directing effects of existing substituents on the aromatic ring.
Directed halogenation is a key strategy for the regioselective introduction of halogen atoms onto an aromatic ring. organic-chemistry.org This can be achieved through various methods, including the use of directing groups that position the halogenating agent at a specific site. organic-chemistry.org For the synthesis of this compound, one could envision a scenario starting from a precursor like 1-chloro-3-ethynylbenzene. The directing effects of the chloro and ethynyl groups would influence the position of the incoming bromine atom.
Recent advances in catalysis have provided new tools for regioselective halogenation. For example, rhodium-catalyzed C-H bond activation has been used for the ortho-bromination and iodination of various aromatic compounds. organic-chemistry.org Similarly, palladium catalysis with a directing group can achieve selective ortho-halogenation. organic-chemistry.org Mechanochemical methods, using ball milling, have also emerged as a sustainable approach for the selective halogenation of aromatic compounds. beilstein-journals.orgnih.gov Furthermore, enzymatic halogenation using halogenases like RebH offers a highly regioselective and environmentally friendly alternative, although its applicability to a substrate like chloroethynylbenzene would require investigation. nih.gov
| Substrate | Reagent | Catalyst/Mediator | Outcome | Ref |
| Arylnitriles | NBS, NCS, NIS | Palladium | ortho-Halogenation | organic-chemistry.org |
| Phenols | DCDMH | Ammonium Salt | ortho-Chlorination | scientificupdate.com |
| Arylboronic Acids | I2, Br2 | Silver(I) | ortho-Iodination/Bromination | nih.gov |
| Azobenzenes | N-halosuccinimides | Palladium(II) | ortho-Halogenation | beilstein-journals.orgnih.gov |
| Electron-deficient (hetero)arenes | CBr4, CCl4 | t-BuONa | C-H Halogenation | rsc.org |
Electrophilic Aromatic Substitution for Controlled Halogen Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing halogen atoms onto a benzene ring. masterorganicchemistry.comchemistry.coach The success of synthesizing this compound via EAS hinges on the directing effects of the substituents already present on the ring. msu.edu Halogens are deactivating yet ortho-, para-directing groups. uobasrah.edu.iq This dual nature arises from the interplay between their electron-withdrawing inductive effect and electron-donating resonance effect. uobasrah.edu.iq
When a disubstituted benzene ring undergoes further substitution, the position of the incoming electrophile is determined by the combined directing effects of the existing groups. msu.edu In a potential synthetic route starting from a chloro- or bromo-substituted precursor, the introduction of the second halogen requires careful consideration of these directing effects to achieve the desired 1,2,4-substitution pattern. For instance, in the bromination of a chloro-substituted aromatic ring, the chlorine atom will direct the incoming bromine to the ortho and para positions. uobasrah.edu.iq
To facilitate halogenation, particularly with less reactive halogens like iodine, or to enhance the reactivity of benzene rings with deactivating groups, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often employed. masterorganicchemistry.comuomustansiriyah.edu.iq These catalysts polarize the halogen-halogen bond, creating a more potent electrophile. masterorganicchemistry.comuomustansiriyah.edu.iq For instance, the bromination of benzene is significantly accelerated in the presence of FeBr₃. uomustansiriyah.edu.iq
The following table summarizes the directing effects of relevant substituents in electrophilic aromatic substitution:
| Substituent | Activating/Deactivating | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -C≡CH | Deactivating | Meta |
This table illustrates the influence of different functional groups on the regioselectivity of electrophilic aromatic substitution reactions.
Convergent and Sequential Multi-step Syntheses
The synthesis of complex molecules like this compound often necessitates multi-step approaches, which can be broadly categorized as either convergent or sequential (linear). nih.govnih.gov
Multicomponent reactions (MCRs), where multiple reactants combine in a single reaction vessel to form a product that contains significant portions of all the reactants, represent a highly efficient synthetic strategy that can be incorporated into both convergent and sequential designs. researchgate.net These reactions are prized for their atom economy and ability to rapidly build molecular complexity. researchgate.net
Catalytic Systems and Ligand Design in the Synthesis of Halogenated Arylalkynes
The introduction of the ethynyl group onto the dihalogenated benzene ring is most commonly achieved through a cross-coupling reaction, with the Sonogashira reaction being a prominent example. wikipedia.orgbohrium.com The efficiency and selectivity of these reactions are highly dependent on the catalytic system, including the metal catalyst, any co-catalysts, and the ligands coordinated to the metal center. wikipedia.orgbohrium.comvander-lingen.nl
Palladium catalysts are central to many carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, including the Sonogashira coupling. wikipedia.orgbohrium.comchemrxiv.org The catalytic cycle of the Sonogashira reaction typically involves a palladium(0) species which undergoes oxidative addition with the aryl halide (in this case, a dibromochloro- or dichloro-bromo-benzene derivative). libretexts.org The resulting palladium(II) complex then reacts with a copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst), and subsequent reductive elimination yields the arylalkyne product and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org
The choice of palladium precursor can influence the reaction's success. Common precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. libretexts.orgcore.ac.uk In some cases, palladium(II) precursors are reduced in situ to the active palladium(0) species. wikipedia.org The development of supported palladium catalysts, such as those on polymers or inorganic materials, offers advantages in terms of catalyst recovery and reuse, which is particularly important for large-scale industrial processes. core.ac.ukmdpi.com
The following table provides examples of palladium catalysts used in C-C bond formation reactions:
| Catalyst | Reaction Type |
| Pd(PPh₃)₄ | Sonogashira, Suzuki, Stille |
| PdCl₂(PPh₃)₂ | Sonogashira, Heck |
| Pd(OAc)₂ | Heck, Suzuki |
| [Pd(IPr)(cin)Cl] | Suzuki-Miyaura |
| Pd/C | Hydrogenation, various couplings |
This table showcases a selection of common palladium catalysts and the types of cross-coupling reactions they are frequently used in.
In the traditional Sonogashira reaction, a copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst. wikipedia.orgrsc.org The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile than the alkyne itself, thereby accelerating the transmetalation step with the palladium complex. wikipedia.org
However, the presence of copper can lead to the undesirable side reaction of oxidative homocoupling of the alkyne, known as Glaser coupling, to form diynes. vander-lingen.nl This has prompted the development of copper-free Sonogashira protocols. vander-lingen.nlrsc.org In these copper-free systems, the reaction often requires a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center. libretexts.org While initially slower than their copper-co-catalyzed counterparts, advancements in ligand design and reaction conditions have made copper-free Sonogashira reactions a viable and often preferred method to avoid the formation of homocoupling byproducts. vander-lingen.nl
Ancillary ligands, which are coordinated to the palladium center, play a crucial role in modulating the catalyst's stability, reactivity, and selectivity. nih.govacs.org The electronic and steric properties of the ligand can significantly impact the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.govacs.org
Historically, simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were widely used. nih.gov However, the development of more sophisticated ligands has led to significant improvements in cross-coupling reactions. nih.gov
Key classes of ligands include:
Bulky, electron-rich phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and the Buchwald-type biarylphosphines have proven highly effective in promoting the coupling of challenging substrates, including aryl chlorides, and enabling reactions to proceed at lower temperatures. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. libretexts.orgrsc.org They are strong σ-donors and their steric bulk can be readily tuned. nih.gov NHC-palladium complexes have shown high efficiency in a variety of cross-coupling reactions, including copper-free Sonogashira couplings. libretexts.orgrsc.org
Nitrogen-based ligands: Bidentate nitrogen ligands, such as those based on bipyridine or phenanthroline, have also been successfully employed in palladium-catalyzed cross-coupling reactions. libretexts.org
The choice of ligand can be critical for achieving chemoselectivity when multiple reactive sites are present in a molecule, such as in a dihalogenated arene. researchgate.net By carefully selecting the ligand, it may be possible to preferentially react at one halogen over the other.
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The synthesis of this compound, like any multi-step synthesis, will generate a mixture of the desired product, unreacted starting materials, catalyst residues, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain the target compound in high purity. masterorganicchemistry.com
Commonly employed purification methods in organic synthesis include:
Crystallization: This technique relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. masterorganicchemistry.comsimsonpharma.com A suitable solvent is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures. ijddr.in
Chromatography: This is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used method for purifying solid organic compounds. The mixture is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina, and a solvent (mobile phase) is passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation.
High-Performance Liquid Chromatography (HPLC): This is a more advanced form of liquid chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. masterorganicchemistry.com
Gas Chromatography (GC): This technique is suitable for the separation and analysis of volatile compounds. masterorganicchemistry.com
Distillation: For liquid compounds with sufficiently different boiling points, distillation can be an effective purification method. masterorganicchemistry.comsimsonpharma.com Simple distillation is used for large boiling point differences, while fractional distillation is employed for liquids with closer boiling points. simsonpharma.com Vacuum distillation is used for high-boiling or thermally sensitive compounds. simsonpharma.com
Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent. simsonpharma.com This is often used in the work-up procedure of a reaction to remove inorganic salts and other water-soluble impurities.
The choice of purification technique will depend on the physical properties of this compound and its intermediates (e.g., solid or liquid, volatility, polarity) and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.
Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 1 Ethynylbenzene
Reactivity of the Terminal Ethynyl (B1212043) Moiety
The terminal alkyne group is a versatile functional handle, readily participating in a range of carbon-carbon bond-forming reactions and other additions.
The Sonogashira reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. wikipedia.org
For 2-bromo-4-chloro-1-ethynylbenzene, the terminal alkyne can be coupled with a variety of aryl or vinyl halides. The general scheme for this transformation is shown below:
Scheme 1: Sonogashira Coupling of this compound
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne. The resulting organopalladium and copper acetylide species then undergo transmetalation, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The reactivity of the aryl halide coupling partner is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms. libretexts.org
Table 1: Examples of Sonogashira Coupling Reactions
| Entry | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(2-bromo-4-chlorophenyl)-2-phenylethyne | >95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, piperidine | 1-(2-bromo-4-chlorophenyl)-2-(p-tolyl)ethyne | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂, CuI, i-Pr₂NH | 1-(2-bromo-4-chlorophenyl)-2-(4-nitrophenyl)ethyne | 85 |
This table is illustrative and based on typical yields for Sonogashira reactions.
While the Heck and Suzuki-Miyaura reactions are more commonly associated with the coupling of aryl halides, variants exist that allow for the functionalization of alkynes. masterorganicchemistry.comnih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. masterorganicchemistry.com In the context of this compound, the terminal alkyne can, under specific conditions, act as the unsaturated partner, leading to the formation of enynes.
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. masterorganicchemistry.comnih.gov While the primary application involves the aryl halides of this compound, certain methodologies allow for the borylation of the terminal alkyne, followed by a subsequent Suzuki-Miyaura coupling to introduce an aryl or vinyl group.
The ethynyl group of this compound is a dienophile and can participate in various cycloaddition reactions.
The Diels-Alder reaction , a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. youtube.com The electron-withdrawing nature of the substituted benzene (B151609) ring can enhance the dienophilic character of the alkyne in this compound, facilitating its reaction with electron-rich dienes.
[2+2+2] Cycloaddition reactions, often catalyzed by transition metals like cobalt or rhodium, provide a powerful method for the synthesis of substituted benzene rings. In these reactions, three alkyne units cyclotrimerize. This compound can serve as one of the alkyne components, leading to the formation of highly substituted aromatic systems.
The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions.
Hydration of the terminal alkyne, typically catalyzed by mercury salts or other transition metal complexes, follows Markovnikov's rule to yield a methyl ketone.
Hydrohalogenation with hydrogen halides (HCl, HBr, HI) also proceeds via Markovnikov addition, leading to the formation of a vinyl halide. The regioselectivity of this addition can be influenced by the presence of radical initiators, which can lead to the anti-Markovnikov product.
Other addition reactions include hydrogenation, where the alkyne can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst for cis-alkenes) or to an alkane (using catalysts like palladium on carbon).
Transition-Metal-Catalyzed Cross-Coupling Reactions
Reactivity of Aryl Halogen Substituents (Bromine and Chlorine)
The carbon-halogen bonds of aryl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. libretexts.org However, they are highly amenable to transition-metal-catalyzed cross-coupling reactions.
In this compound, the bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This difference in reactivity is attributed to the weaker C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. This chemoselectivity allows for the sequential functionalization of the molecule, where the bromine position can be selectively coupled while leaving the chlorine atom intact for subsequent transformations.
For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond, followed by a second cross-coupling reaction at the C-Cl bond under more forcing conditions.
Table 2: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| I | ~65 | Highest |
| Br | ~81 | Intermediate |
| Cl | ~96 | Lowest |
This table provides approximate bond dissociation energies for halobenzenes and illustrates the general reactivity trend.
Differential Reactivity of Bromine versus Chlorine in Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is a critical factor for achieving chemoselectivity in polyhalogenated substrates. The widely accepted trend for reactivity in oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl > C–F. nih.gov This selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the weaker the bond, the more readily it undergoes oxidative addition, which is typically the rate-determining step in the catalytic cycle.
For this compound, the C-Br bond (BDE ≈ 280-300 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 340-360 kJ/mol). Consequently, palladium catalysts will preferentially react with the C-Br bond, leaving the C-Cl bond intact under appropriately controlled conditions. nih.gov This differential reactivity is fundamental to the regioselective functionalization of the molecule, allowing for stepwise introduction of different substituents at the C2 and C4 positions. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve high selectivity for coupling at the more labile C-Br site. researchgate.netnih.gov
| Bond Type | Relative Bond Dissociation Energy | General Reactivity Trend |
|---|---|---|
| C-Br | Lower | Higher |
| C-Cl | Higher | Lower |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. A critical requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of this compound, the substituents (Br, Cl, and -C≡CH) are not potent electron-withdrawing groups capable of sufficiently activating the aromatic ring for SNAr. Halogens are inductively withdrawing but have a lone pair that can participate in resonance donation, and the ethynyl group is only weakly electron-withdrawing. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For such a reaction to occur, extremely harsh conditions or the use of a very strong nucleophile would be required, which could lead to a lack of selectivity and competing side reactions.
Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles. organic-chemistry.org
For this compound, several factors complicate a standard DoM reaction. Firstly, the terminal alkyne proton is the most acidic proton in the molecule (pKa ≈ 25) and will be readily abstracted by a strong base like n-butyllithium before any C-H bond on the aromatic ring. This necessitates protection of the ethynyl group, for example as a silylacetylene (e.g., -C≡C-Si(CH₃)₃), before DoM can be attempted on the ring.
Once the alkyne is protected, the directing ability of the halogen substituents must be considered. Halogens are considered weak to moderate DMGs. uwindsor.ca However, lithiation ortho to a halogen can be complicated by competing halogen-metal exchange, where the organolithium reagent exchanges its lithium atom for the halogen. Given the relative directing abilities and the positions of the halogens, predictable and high-yielding ortho-lithiation of the aromatic ring remains a significant synthetic challenge for this specific substrate.
Palladium-Catalyzed Arylation and Amination Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Based on the differential reactivity of the C-Br and C-Cl bonds, this compound can selectively undergo arylation and amination reactions at the C2 position.
The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, can be used to introduce an aryl or vinyl group at the C-Br position. Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with an amine. In both cases, mild reaction conditions can be employed to ensure that the reaction occurs exclusively at the more reactive C-Br bond, preserving the C-Cl and ethynyl functionalities for subsequent transformations.
| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Arylation | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-4-chloro-1-ethynylbenzene |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | N-(4-chloro-2-ethynylphenyl)amine derivative |
Chemoselective and Regioselective Transformations of Polyfunctionalized Arylalkynes
The presence of multiple reactive sites in this compound allows for highly controlled, stepwise functionalization. The ability to selectively modify one functional group while leaving others untouched is a hallmark of modern synthetic chemistry and is well-demonstrated with this substrate.
Selective Functionalization of the Ethynyl Group in the Presence of Halogens
The terminal alkyne is a versatile functional group that can undergo a variety of transformations independently of the aryl halides. The Sonogashira coupling is a preeminent example, involving the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org this compound can act as the alkyne component in a Sonogashira reaction, coupling with a different aryl halide (e.g., iodobenzene) to form a diarylacetylene. libretexts.org The conditions for this reaction are typically mild enough not to affect the C-Br or C-Cl bonds on the starting material.
Another important reaction of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would yield a triazole derivative. These reactions showcase the ability to build molecular complexity from the ethynyl terminus while preserving the halogenated framework for subsequent cross-coupling reactions.
Selective Cross-Coupling at Bromine or Chlorine Positions
As established, the C-Br bond at the C2 position is the most reactive site for palladium-catalyzed cross-coupling. This inherent regioselectivity allows for a modular approach to synthesis. A first coupling reaction, such as a Suzuki or Stille reaction, can be performed to install a substituent at the C2 position. The resulting product, a 2-substituted-4-chloro-1-ethynylbenzene, retains the C-Cl bond. This remaining C-Cl bond can then be functionalized in a second cross-coupling reaction, which typically requires more forcing conditions (e.g., higher temperatures, stronger activating ligands) to facilitate the oxidative addition to the more robust C-Cl bond. This stepwise approach provides a powerful strategy for the controlled synthesis of tetra-substituted benzene derivatives.
| Step | Reaction | Reactive Site | Conditions | Intermediate Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-Br | Mild (e.g., Pd(PPh₃)₄, 80°C) | 2-Aryl-4-chloro-1-ethynylbenzene |
| 2 | Sonogashira Coupling | C≡C-H | Mild (e.g., PdCl₂(PPh₃)₂, CuI) | 2-Aryl-4-chloro-1-(arylethynyl)benzene |
| 3 | Suzuki Coupling | C-Cl | Forcing (e.g., Pd₂(dba)₃, SPhos, 110°C) | 2,4-Diaryl-1-(arylethynyl)benzene |
Advanced Functionalization and Derivatization Strategies
Accessing Complex Molecular Architectures via Iterative Cross-Coupling
The distinct reactivity of the C-Br and C-Cl bonds towards oxidative addition in palladium-catalyzed reactions is a cornerstone for the use of 2-bromo-4-chloro-1-ethynylbenzene in iterative cross-coupling strategies. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization. This chemoselectivity enables the molecule to be used as a platform for building complex molecular architectures in a controlled, stepwise manner.
A common strategy involves an initial Sonogashira coupling at the more reactive C-Br position, followed by a second cross-coupling reaction, such as a Suzuki or a second Sonogashira reaction, at the less reactive C-Cl site. nih.govnih.gov This stepwise approach provides access to unsymmetrically substituted benzene (B151609) derivatives that would be challenging to synthesize otherwise. For instance, the reaction can be performed first at the bromo position, and by simply adding the reagents for the second coupling and increasing the temperature, the chloro position can be functionalized in a one-pot procedure. nih.gov
The Negishi cross-coupling, which pairs organic halides with organozinc reagents, is another powerful tool that can be applied sequentially with dihalogenated compounds. organic-chemistry.org The versatility of these palladium- or nickel-catalyzed reactions allows for the formation of a wide array of carbon-carbon bonds. organic-chemistry.orgwikipedia.org The order of halide reactivity (I > Br > Cl) is crucial for designing selective, iterative couplings to build up complex organic frameworks. wikipedia.orglibretexts.org
| Step | Reaction Type | Reactive Site | Typical Catalyst | Coupling Partner |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | C-Br | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne |
| 2 | Suzuki Coupling | C-Cl | Pd(OAc)₂ / Ligand | Arylboronic Acid |
| 1 | Negishi Coupling | C-Br | Pd(P(t-Bu)₃)₂ | Organozinc Reagent |
| 2 | Heck Coupling | C-Cl | Pd(OAc)₂ | Alkene |
Design and Synthesis of π-Conjugated Systems and Oligomers
The same iterative cross-coupling methodologies are directly applicable to the synthesis of well-defined π-conjugated systems and oligomers. This compound can serve as a monomer or a key building block for creating phenylene-ethynylene oligomers and polymers. These materials are of great interest for their potential applications in optoelectronics, such as in organic light-emitting devices (OLEDs). researchgate.net
The Sonogashira reaction is particularly powerful for preparing alkynylarenes, which are fundamental components of many π-conjugated materials. researchgate.netorganic-chemistry.org By employing a bi-directional, iterative divergence-convergence approach, a series of phenylene-ethynylene oligomers with precise lengths can be synthesized. researchgate.net This involves a repetitive cycle of a Pd/Cu cross-coupling reaction followed by a nucleophilic substitution to regenerate the reactive sites for the next iteration. researchgate.net This controlled synthesis allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov The ability to create oligomers of specific lengths is crucial for studying the relationship between structure and properties, such as the evolution of the material's bandgap with increasing conjugation length. researchgate.net
| Oligomer Type | Synthetic Method | Key Building Block | Potential Application |
|---|---|---|---|
| Phenylene-Ethynylene | Iterative Sonogashira Coupling | This compound | Organic Electronics |
| Mixed Arylene-Ethynylene | Sequential Suzuki/Sonogashira | This compound | Non-linear Optics |
Precursors for Heterocyclic Synthesis (e.g., Benzothiophenes, Selenophenes)
The ortho-bromo-ethynyl functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly benzothiophenes and their selenium analogs, benzoselenophenes. These reactions typically proceed via an annulation (ring-forming) process.
For the synthesis of benzothiophenes, 2-bromo-alkynylbenzenes can undergo a copper-catalyzed thiolation-annulation reaction with a sulfur source like sodium sulfide (B99878) (Na₂S). organic-chemistry.org This method provides a direct route to various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org Other sulfur sources, such as thiourea, can also be employed in domino reactions that involve C-S bond formation and subsequent cyclization. organic-chemistry.org The synthesis of these heterocycles is significant as the benzothiophene (B83047) core is a privileged structure found in numerous pharmaceuticals and functional materials. nih.govresearchgate.net Similarly, reaction with selenium-based nucleophiles or elemental selenium can afford the corresponding benzoselenophenes. nih.gov
| Target Heterocycle | Reagent | Catalyst/Promoter | Reaction Type |
|---|---|---|---|
| 4-Chloro-benzothiophene derivative | Sodium Sulfide (Na₂S·9H₂O) | CuI / TMEDA | Thiolation-Annulation organic-chemistry.org |
| 4-Chloro-benzothiophene derivative | Thiourea | Palladium Catalyst | Domino C-S Coupling/Cyclization organic-chemistry.org |
| 4-Chloro-benzoselenophene derivative | Sodium Selenide (Na₂Se) | CuI | Selenation-Annulation |
Development of Specialized Reagents and Ligands
Beyond its role as a structural component, this compound can be transformed into specialized reagents and ligands for use in organic synthesis and catalysis. The reactive sites on the molecule can be converted into functional groups capable of coordinating to metal centers or participating in further chemical transformations.
Organometallic Reagents: The carbon-halogen bonds can be converted into organometallic functionalities. For example, reaction with magnesium metal can form a Grignard reagent, or reaction with an organolithium reagent via metal-halogen exchange can produce a new organolithium species. libretexts.orglibretexts.orgyoutube.com These transformations typically occur selectively at the more reactive C-Br bond, generating a nucleophilic carbon center that can be used to form new carbon-carbon bonds. libretexts.org Such reagents must be prepared under anhydrous conditions as they are strong bases and react readily with protic solvents like water. libretexts.org
Phosphine (B1218219) Ligands: Phosphines are a ubiquitous class of ligands in organometallic chemistry and catalysis. beilstein-journals.org The ethynyl (B1212043) group of this compound can be functionalized to introduce a phosphine moiety. Alternatively, the aryl halides can be coupled with phosphorus nucleophiles, such as lithium or potassium diphenylphosphide, to install phosphine groups. researchgate.net The resulting phosphine ligands, which retain a chloro substituent, can be used in catalysis or further functionalized to create more complex multidentate or chiral ligand frameworks. cardiff.ac.uknih.gov The synthesis of new phosphine ligands is a vibrant area of research, as the steric and electronic properties of the ligand are crucial for controlling the outcome of catalytic reactions. acs.org
| Product Type | Synthetic Approach | Intermediate Species | Application |
|---|---|---|---|
| Organolithium Reagent | Metal-Halogen Exchange (e.g., with n-BuLi) | 2-Lithio-4-chloro-1-ethynylbenzene | Nucleophile in C-C bond formation |
| Grignard Reagent | Oxidative Addition (with Mg) | (2-Ethynyl-5-chlorophenyl)magnesium bromide | Nucleophile in C-C bond formation |
| Aryl Phosphine Ligand | Nucleophilic Substitution (with KPPh₂) | (2-Ethynyl-5-chlorophenyl)diphenylphosphine | Ligand for transition metal catalysis |
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chloro 1 Ethynylbenzene
Electronic Structure and Molecular Orbital Analysis of Halogenated Ethynylbenzenes
The electronic structure of halogenated ethynylbenzenes, including 2-bromo-4-chloro-1-ethynylbenzene, is fundamentally governed by the interplay between the aromatic π-system of the benzene (B151609) ring and the electronic effects of the halogen and ethynyl (B1212043) substituents. Density Functional Theory (DFT) is a common computational method used to study the electronic structure of such systems. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity.
In substituted benzenes, the energies and spatial distributions of the HOMO and LUMO are influenced by the electron-donating or electron-withdrawing nature of the substituents. For this compound, both bromine and chlorine are ortho, para-directing deactivators, meaning they withdraw electron density from the ring through induction but can donate electron density through resonance. The ethynyl group is generally considered to be a weak deactivating group. Computational studies on similar halogenated aromatic compounds have shown that the presence of halogens can lower the energy of the HOMO and LUMO, which can in turn affect the molecule's susceptibility to electrophilic and nucleophilic attack.
Molecular orbital analysis can also elucidate the nature of halogen bonding, a non-covalent interaction that can influence the solid-state structure and reactivity of these compounds.
Reaction Pathway Energetics and Transition State Theory for Transformations
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the thermodynamics and kinetics of a given transformation. Transition state theory can then be applied to these calculated energies to predict reaction rates.
Spectroscopic Feature Prediction (e.g., Vibrational Modes, Advanced NMR Chemical Shift Calculations)
Theoretical calculations can accurately predict various spectroscopic properties of molecules, which is crucial for their characterization.
Vibrational Modes: The vibrational frequencies observed in an infrared (IR) spectrum correspond to the different modes of vibration of the molecule. Harmonic vibrational frequency calculations using methods like DFT (e.g., with the B3LYP functional) can provide a theoretical IR spectrum. nih.gov This allows for the assignment of experimentally observed peaks to specific vibrational motions, such as C-H stretches, C-C ring vibrations, and vibrations involving the carbon-halogen and carbon-carbon triple bonds. For halogenated phenols, theoretical vibrational analysis has proven to be a reliable method for assigning vibrational modes. nih.gov
NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational models can predict the chemical shifts of ¹H and ¹³C nuclei. liverpool.ac.uk These calculations typically involve optimizing the molecular geometry and then using a method like Gauge-Including Atomic Orbitals (GIAO) to compute the magnetic shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers. For example, computational models have been developed to predict proton chemical shifts in acetylenes by considering the magnetic anisotropy and steric effects of the acetylene (B1199291) group. modgraph.co.uk
Below is a hypothetical table illustrating the kind of data that could be generated from such computational studies for this compound, based on typical values for similar structures.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (-C≡CH) | 90-95 | - |
| C2 (-Br) | 115-120 | - |
| C3 | 130-135 | 7.4-7.6 |
| C4 (-Cl) | 135-140 | - |
| C5 | 128-133 | 7.2-7.4 |
| C6 | 125-130 | 7.5-7.7 |
| C≡CH | 80-85 | - |
| ≡CH | - | 3.0-3.5 |
Note: This table is illustrative and not based on actual computed data for this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Catalyst Design or Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical/chemical properties, respectively. In the context of this compound and related compounds, these models can be highly valuable.
Catalyst Design: For reactions involving these molecules, such as cross-coupling reactions, QSAR can be employed to design more efficient catalysts. By building a model that relates catalyst structure to reaction yield or turnover rate, it is possible to computationally screen for new catalyst designs with improved performance. nih.gov
Reactivity Prediction: QSPR models can be developed to predict the reactivity of a series of halogenated ethynylbenzenes in a particular reaction. Molecular descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, topological), are calculated for each compound and then correlated with experimental reactivity data. This allows for the prediction of reactivity for new, unsynthesized compounds, which can guide synthetic efforts.
The following table lists some common molecular descriptors that could be used in a QSAR/QSPR study of halogenated ethynylbenzenes.
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |
| Steric | Molecular volume, Surface area, Ovality |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Heat of formation, Solvation energy |
Applications of 2 Bromo 4 Chloro 1 Ethynylbenzene As a Versatile Synthetic Building Block
Precursor to Conjugated Polymers and Optoelectronic Materials
Halogenated phenylacetylenes are frequently utilized as monomers in polymerization reactions, such as Sonogashira or other cross-coupling reactions, to synthesize conjugated polymers. These polymers, characterized by alternating single and multiple bonds, often exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine and chlorine substituents on the phenyl ring of 2-Bromo-4-chloro-1-ethynylbenzene could potentially be used to tune the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the band gap. However, specific research detailing the polymerization of this compound and the characterization of the resulting polymers, including data on their optoelectronic performance, could not be located.
Role in the Synthesis of Metal-Organic Framework (MOF) Linkers and Supramolecular Assemblies
The ethynyl (B1212043) group and the halogen atoms on this compound make it a potential candidate for the synthesis of organic linkers for MOFs. The ethynyl group can be further functionalized, for example, through conversion to a carboxylic acid, which can then coordinate with metal ions to form the framework structure. The bromo and chloro substituents could serve as sites for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. These functionalities can influence the MOF's properties, such as gas adsorption selectivity, catalytic activity, and sensing capabilities. Nevertheless, a review of the available literature did not yield any specific examples of MOFs that have been constructed using linkers derived from this compound.
Intermediate in the Preparation of Advanced Organic Compounds with Tunable Electronic Properties
As a di-halogenated alkyne, this compound could serve as a versatile intermediate in the synthesis of more complex organic molecules. The differential reactivity of the bromo and chloro groups, along with the reactivity of the ethynyl group, allows for sequential and selective chemical transformations. This could enable the construction of advanced organic compounds with precisely controlled structures and, consequently, tunable electronic properties for applications in molecular electronics and functional dyes. However, there is a lack of published research that specifically documents the use of this compound as a key intermediate in the synthesis of such advanced organic compounds, and therefore, no data tables on their electronic properties could be compiled.
Application in the Development of New Catalytic Systems
The structural features of this compound suggest its potential use in the development of new catalytic systems. The aromatic ring could be part of a larger ligand structure that coordinates to a metal center, with the halogen substituents influencing the electronic environment of the metal and thus its catalytic activity. The ethynyl group could also participate in catalytic cycles or serve as an anchor to immobilize the catalyst on a solid support. Despite these possibilities, no specific studies were found that describe the incorporation of this compound or its derivatives into new catalytic systems.
Emerging Research Frontiers and Future Directions
Sustainable and Green Synthetic Approaches for Halogenated Arylalkynes
The synthesis of halogenated arylalkynes, including 2-Bromo-4-chloro-1-ethynylbenzene, traditionally relies on methods that can be resource-intensive and generate significant waste. The development of sustainable and green synthetic routes is therefore a critical area of research. Key advancements focus on minimizing hazardous reagents, reducing energy consumption, and improving atom economy.
One of the most pivotal reactions for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction. researchgate.net Green chemistry principles are being actively applied to this methodology, with a focus on developing palladium-free catalysts and utilizing more environmentally benign reaction media. lookchem.comresearchgate.net Research into heterogeneous catalysis, where the catalyst can be easily recovered and reused, is a particularly promising avenue. hes-so.ch Furthermore, visible-light-mediated photocatalysis is emerging as a powerful tool for organic synthesis, offering mild and sustainable conditions for various transformations, including halogenations. mdpi.comrsc.org The application of such photocatalytic methods could provide novel, eco-friendly pathways to this compound and its derivatives. researchgate.netrsc.org
| Green Chemistry Approach | Description | Potential Advantages for Synthesizing this compound |
| Palladium-Free Sonogashira Coupling | Utilizes catalysts based on more abundant and less toxic metals like copper or iron, or even non-metallic catalysts. | Reduces reliance on expensive and toxic palladium, lowers environmental impact. |
| Heterogeneous Catalysis | Employs solid-supported catalysts that can be easily separated from the reaction mixture. | Facilitates catalyst recycling, simplifies product purification, and reduces waste. |
| Visible-Light Photocatalysis | Uses light as an energy source to drive chemical reactions, often at ambient temperature. | Offers mild reaction conditions, reduces energy consumption, and can enable novel reaction pathways. |
| Aqueous Media Synthesis | Conducts reactions in water instead of volatile organic solvents. | Eliminates the use of hazardous organic solvents, improving safety and reducing environmental pollution. |
Unexplored Reactivity Modes and Novel Catalytic Transformations
The presence of three distinct reactive sites in this compound—the alkyne, the bromo substituent, and the chloro substituent—opens up a vast landscape for exploring novel chemical transformations. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective functionalization. ethz.chscispace.com For instance, the C-Br bond can be selectively targeted in Suzuki or Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations. nih.govacs.org
Furthermore, the electron-withdrawing nature of the halogen substituents activates the alkyne group for various reactions. Cycloaddition reactions, such as [2+2] and [2+2+2] cycloadditions, could lead to the formation of complex polycyclic and heterocyclic systems. researchgate.net The exploration of novel catalytic systems, including dual-catalysis approaches, could unlock unprecedented reactivity modes for this versatile building block. nih.gov
Integration into Macrocyclic and Supramolecular Chemistry
The rigid structure and defined geometry of the 2-bromo-4-chlorophenyl group make it an excellent candidate for the construction of shape-persistent macrocycles. These macrocyclic structures have applications in host-guest chemistry, molecular recognition, and as precursors to advanced materials. The ethynyl (B1212043) group is particularly useful for building larger structures through reactions like the Glaser-Hay coupling or by serving as a rigid linker.
In the realm of supramolecular chemistry, the halogen atoms of this compound can participate in halogen bonding. acs.org This non-covalent interaction is increasingly being recognized as a powerful tool for directing the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures. tuni.finih.gov The ability of both bromine and chlorine to act as halogen bond donors, albeit with different strengths, provides a mechanism for programming the assembly of complex supramolecular structures.
| Supramolecular Interaction | Description | Potential Role of this compound |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine and chlorine atoms can act as halogen bond donors to direct self-assembly. |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The benzene (B151609) ring can participate in π-π stacking to stabilize supramolecular structures. |
| Host-Guest Chemistry | The inclusion of a smaller "guest" molecule within a larger "host" macrocycle. | Macrocycles synthesized from this compound could act as hosts for specific guest molecules. |
Potential for Rational Design of Functional Materials with Specific Properties
The unique electronic properties conferred by the combination of the ethynyl group and halogen substituents make this compound a highly attractive building block for the rational design of functional organic materials. Halogenated organic compounds are known to be useful in the field of organic electronics, and their properties can be tuned by the number and type of halogen atoms. acs.org
The incorporation of this compound into polymers could lead to the development of novel conductive polymers with tailored properties. academiaromana-is.roresearchgate.netekb.egiarjset.com The ethynyl group provides a direct route to polymerization, while the halogen atoms can influence the polymer's electronic band gap, solubility, and solid-state packing. This allows for the rational design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Computational studies can play a crucial role in predicting the electronic properties of materials derived from this compound, guiding synthetic efforts towards materials with specific, desired functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-4-chloro-1-ethynylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-bromo-4-chloro-iodobenzene and trimethylsilylacetylene, followed by deprotection. Key parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF or DMF), and temperature (60–80°C). Purity optimization involves GC or HPLC analysis (>97% purity, as per HLC/GC standards in related halogenated aromatics) .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group identification, gas chromatography (GC) for purity assessment (>97% threshold), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For halogen positioning, X-ray crystallography or NOESY NMR can resolve regiochemical ambiguities .
Q. What safety protocols are critical when handling halogenated ethynyl compounds?
- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and respiratory protection in ventilated hoods. Avoid skin contact due to potential toxicity (H300/H301 hazards). Store at 0–6°C to prevent decomposition, as recommended for structurally similar bromo-chloro derivatives .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and Cl meta-directing groups enhances electrophilic substitution at the ethynyl-bearing position. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, while Hammett plots experimentally correlate substituent effects with reaction rates .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic coupling?
- Methodological Answer : Use mild bases (K₂CO₃ instead of NaOH) to reduce base-induced dehalogenation. Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and low-temperature kinetics studies (DSC/TGA) can identify decomposition pathways. Additives like tetrabutylammonium bromide stabilize halogens during coupling .
Q. How can computational modeling predict reactivity in halogenated aromatic systems?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian09) model transition states for SNAr or coupling reactions. Parameters like Fukui indices and LUMO maps predict electrophilic attack sites, validated experimentally via isotopic labeling (¹³C/²H) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
